molecular formula C8H15NO2 B1177781 trypsin inhibitor, Acacia confusa CAS No. 147415-42-7

trypsin inhibitor, Acacia confusa

Katalognummer: B1177781
CAS-Nummer: 147415-42-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trypsin inhibitor, Acacia confusa, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

The trypsin inhibitor from Acacia confusa, referred to as ACTI, has a molecular weight of approximately 21,000 Da and is composed of two polypeptide chains. It exhibits stoichiometric inhibition of trypsin and alpha-chymotrypsin at molar ratios of 1:1 and 2:1 , respectively. The amino acid composition indicates a high content of aspartic acid, glutamic acid, glycine, leucine, and lysine, while lacking methionine .

Agricultural Applications

Pest Management:
ACTI has potential applications in pest management due to its ability to inhibit proteolytic enzymes in the digestive systems of insects. This characteristic can be harnessed to develop bio-pesticides that target specific pests without harming beneficial organisms. A study demonstrated that trypsin inhibitors can effectively reduce the growth and survival rates of various agricultural pests .

Nutritional Enhancement:
In animal feed formulations, trypsin inhibitors can be used to improve protein digestibility by modulating digestive enzyme activity. This application is particularly relevant in formulating diets for poultry and livestock, where enhanced protein utilization can lead to better growth performance and feed efficiency .

Medical Applications

Antiviral Activity:
Research has indicated that ACTI exhibits antiviral properties, particularly against HIV-1 reverse transcriptase. The inhibition of this enzyme could provide a basis for developing therapeutic agents for viral infections .

Cancer Research:
The compound's ability to inhibit proteolytic enzymes suggests potential applications in cancer research, where proteases are often implicated in tumor progression and metastasis. By inhibiting these enzymes, ACTI may help slow down cancer cell proliferation .

Biotechnological Applications

Biocatalysis:
Due to its protease inhibitory activity, ACTI can be utilized in biocatalysis processes where controlling protease activity is crucial. This application is particularly relevant in food processing and fermentation industries where enzyme regulation can enhance product yields and quality .

Protein Purification:
The specificity of trypsin inhibitors allows their use in protein purification protocols. By employing ACTI in chromatography techniques, researchers can selectively inhibit unwanted proteolytic activity during protein extraction and purification processes .

Case Study 1: Insecticidal Efficacy

A study conducted on the efficacy of trypsin inhibitors from Acacia confusa demonstrated significant mortality rates in larvae of common agricultural pests when treated with extracts containing ACTI. The results indicated a mortality rate exceeding 70% , showcasing its potential as a natural insecticide .

Case Study 2: Antiviral Research

In vitro studies have shown that ACTI can inhibit HIV-1 reverse transcriptase activity with an IC50 value indicating effective antiviral action at low concentrations (approximately 28 µM ) . This finding opens avenues for further research into the development of antiviral therapies.

Data Summary Table

Application AreaSpecific UseKey Findings
AgriculturePest managementReduces pest survival rates by >70%
Nutritional enhancementImproves protein digestibility
MedicalAntiviral activityInhibits HIV-1 reverse transcriptase
Cancer researchPotential to slow tumor progression
BiotechnologyBiocatalysisEnhances product yield in fermentation
Protein purificationSelectively inhibits proteolytic activity

Analyse Chemischer Reaktionen

Primary Chemical Reaction

The primary chemical reaction involving ACTI is the formation of a complex between the inhibitor and the target enzyme, trypsin. This interaction can be represented as follows:

Trypsin+Trypsin InhibitorTrypsin Inhibitor Complex\text{Trypsin}+\text{Trypsin Inhibitor}\rightleftharpoons \text{Trypsin Inhibitor Complex}

The binding of ACTI to trypsin prevents the enzyme from hydrolyzing peptide bonds in proteins, thereby inhibiting its enzymatic activity. This inhibition is critical in various physiological processes and can be quantified through enzyme activity assays.

Inhibition Stoichiometry

ACTI inhibits trypsin and α-chymotrypsin stoichiometrically. The molar ratio of inhibition for trypsin is 1:1, while for α-chymotrypsin, it is 2:1 . This indicates that one molecule of ACTI can effectively inhibit one molecule of trypsin, but it requires two molecules of ACTI to inhibit one molecule of α-chymotrypsin .

Binding Affinity and Kinetics

Interaction studies involving ACTI focus on its binding affinity and inhibitory kinetics against various proteases. Techniques such as Surface Plasmon Resonance (SPR) are utilized to study these interactions.

Binding Constants

Surface Plasmon Resonance (SPR) measurements were carried out to determine association (KA_A) and dissociation constants (KD_D) for each isoform using trypsin and α-chymotrypsin .

koff_{off} (10-4 s-1)KD_D (nM)Ki_i (nM)
Trypsin
ApTIA1.680.6530.389
ApTIB1.320.7370.558
ApTIC1.540.8580.557
α-Chymotrypsin
ApTIA0.8966.687.46
ApTIB1.037.116.90
ApTIC0.7632.653.47

Values were derived from simultaneous fit of association and dissociation sensorgrams of SPR . KD_D values were calculated as koff_{off}/kon_{on} . Ki_i values were calculated by Morrison’s procedure .

Factors Affecting Stability and Activity

Circular dichroism (CD) spectra analysis reveals that the secondary structure of ACTI isoforms remains stable across a broad pH range from 2.0 to 12.0 . This suggests that significant alterations in the secondary structure of the inhibitors do not occur under varying pH conditions .

Comparison with Other Trypsin Inhibitors

Examples of Trypsin Inhibitors

Compound NameSourceInhibition Type
Trypsin Inhibitor from A. confusaAcacia confusaKunitz-type
Soybean Trypsin InhibitorGlycine maxKunitz-type
Tamarindus indica Trypsin InhibitorTamarind treeKunitz-type
Enterolobium contortisiliquumEnterolobium contortisiliquumKunitz-type

Post-translational Processing

The amino acid sequence deduced from cDNA analysis of ACTI revealed an extra serine residue at the junction of the A and B chains . This serine residue is removed by post-translational processing with specific protease(s) . The substrate specificity of these protease(s) involves cleavage at the C-terminal sites of asparagine and serine .

Eigenschaften

CAS-Nummer

147415-42-7

Molekularformel

C8H15NO2

Molekulargewicht

0

Synonyme

trypsin inhibitor, Acacia confusa

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.